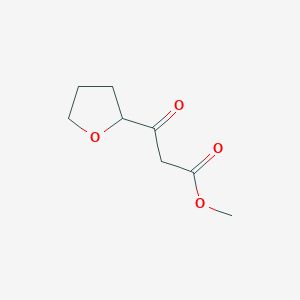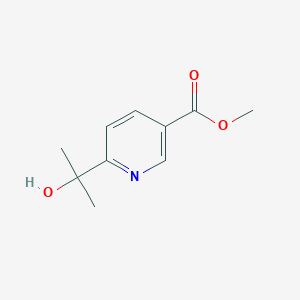
methyl 3-oxo-3-(oxolan-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-3-(oxolan-2-yl)propanoate, also known as methyl 3-oxopropanoate or methyl oxopropanoate, is an organic compound belonging to the family of oxo acids. It is a carboxylic acid with a molecular weight of 94.07 g/mol and is used in many scientific and industrial applications. It is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, fragrances, and flavors. Methyl 3-oxo-3-(oxolan-2-yl)propanoate has been extensively studied in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
Scientific Research Applications
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is used in a variety of scientific and industrial applications. It is used as a starting material in the synthesis of pharmaceuticals, fragrances, and flavors. It is also used as a reagent in the synthesis of other organic compounds, including carboxylic acids, amines, and ketones. In addition, it is used in the synthesis of polymers and surfactants.
Mechanism of Action
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is a carboxylic acid that undergoes a variety of chemical reactions. It can undergo nucleophilic addition, substitution, and elimination reactions. It can also undergo esterification and transesterification reactions. In addition, it can be used as a catalyst in the synthesis of other organic compounds.
Biochemical and Physiological Effects
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects in vitro and in vivo. It has also been found to have anti-tumor effects in vitro and in vivo. In addition, it has been found to have neuroprotective effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has several advantages and limitations for lab experiments. It is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is a relatively weak acid and is not soluble in water. In addition, it has a low boiling point, making it difficult to purify.
Future Directions
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has many potential applications in the future. It could be used in the synthesis of new drugs and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and surfactants. In addition, it could be used as a reagent in the synthesis of other organic compounds. Finally, it could be used in the development of new fragrances and flavors.
Synthesis Methods
Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized in several ways. One method involves the reaction of ethyl acetoacetate with aqueous sodium hydroxide, followed by the addition of methyl 3-oxo-3-(oxolan-2-yl)propanoate iodide and sodium bicarbonate. This method yields the desired product in high yields. Another method involves the reaction of ethyl acetoacetate with aqueous sodium hydroxide, followed by the addition of methyl 3-oxo-3-(oxolan-2-yl)propanoate iodide and sodium bicarbonate. This method yields the desired product in high yields.
properties
IUPAC Name |
methyl 3-oxo-3-(oxolan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQZUNBMTJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)

![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)








![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)
